molecular formula C12H13BrF3NO2S B7940847 1-((2-Bromophenyl)sulfonyl)-4-(trifluoromethyl)piperidine

1-((2-Bromophenyl)sulfonyl)-4-(trifluoromethyl)piperidine

Cat. No.: B7940847
M. Wt: 372.20 g/mol
InChI Key: BWQRNPWGZQMUAB-UHFFFAOYSA-N
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Description

1-((2-Bromophenyl)sulfonyl)-4-(trifluoromethyl)piperidine is an organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a bromophenyl group, a sulfonyl group, and a trifluoromethyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Bromophenyl)sulfonyl)-4-(trifluoromethyl)piperidine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-bromobenzenesulfonyl chloride with 4-(trifluoromethyl)piperidine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-((2-Bromophenyl)sulfonyl)-4-(trifluoromethyl)piperidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The sulfonyl group can participate in redox reactions, leading to the formation of sulfoxides or sulfones.

    Coupling Reactions: The compound can be involved in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium iodide or potassium fluoride can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.

    Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and boronic acids are common.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

1-((2-Bromophenyl)sulfonyl)-4-(trifluoromethyl)piperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique functional groups make it a valuable tool in the study of biological processes and enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-((2-Bromophenyl)sulfonyl)-4-(trifluoromethyl)piperidine involves its interaction with specific molecular targets. The bromophenyl and sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Bromophenylsulfonyl)-3-methylpiperidine: Similar structure but with a methyl group instead of a trifluoromethyl group.

    1-(2-Bromophenylsulfonyl)-4-methylpiperidine: Another similar compound with a methyl group at a different position.

    1-(2-Chlorophenylsulfonyl)-4-(trifluoromethyl)piperidine: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

1-((2-Bromophenyl)sulfonyl)-4-(trifluoromethyl)piperidine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in drug discovery and development.

Properties

IUPAC Name

1-(2-bromophenyl)sulfonyl-4-(trifluoromethyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrF3NO2S/c13-10-3-1-2-4-11(10)20(18,19)17-7-5-9(6-8-17)12(14,15)16/h1-4,9H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQRNPWGZQMUAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)S(=O)(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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